methanone CAS No. 77832-70-3](/img/structure/B14440711.png)
[1-Chloro-2-(4-chlorophenyl)indolizin-3-yl](4-hydroxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-(4-chlorophenyl)indolizin-3-ylmethanone: is a complex organic compound that belongs to the class of indolizine derivatives. Indolizine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure with a chloro-substituted indolizine core and a hydroxyphenyl methanone group, making it an interesting subject for chemical and pharmacological research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of indolizine derivatives, including 1-Chloro-2-(4-chlorophenyl)indolizin-3-ylmethanone, typically involves multi-step reactions. One common method is the Scholtz reaction , which involves the cyclization of pyridine derivatives . Another approach is the Chichibabin reaction , which uses pyrrole derivatives as starting materials . These reactions often require specific catalysts and controlled conditions to achieve the desired substitution patterns.
Industrial Production Methods: Industrial production of such compounds may involve transition metal-catalyzed reactions and oxidative coupling techniques to enhance yield and selectivity . These methods are optimized for large-scale synthesis, ensuring the efficient production of high-purity compounds.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions are common, utilizing reagents such as halogens or nucleophiles like amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogens (chlorine, bromine), amines, and other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .
Biology: Biologically, indolizine derivatives have shown potential in various applications, including antiviral, anti-inflammatory, and anticancer activities . The compound’s ability to interact with multiple biological targets makes it a valuable tool in drug discovery and development.
Medicine: In medicine, 1-Chloro-2-(4-chlorophenyl)indolizin-3-ylmethanone is studied for its potential therapeutic effects. Its unique structure allows it to bind with high affinity to specific receptors, making it a candidate for developing new drugs .
Industry: Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes .
Wirkmechanismus
The mechanism of action of 1-Chloro-2-(4-chlorophenyl)indolizin-3-ylmethanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Indole derivatives: Known for their broad-spectrum biological activities, including antiviral and anticancer properties.
Indolizine derivatives: Similar to the compound , these derivatives have shown potential in medicinal chemistry and drug development.
Uniqueness: What sets 1-Chloro-2-(4-chlorophenyl)indolizin-3-ylmethanone apart is its unique combination of a chloro-substituted indolizine core and a hydroxyphenyl methanone group. This structure provides distinct reactivity and binding properties, making it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
77832-70-3 |
|---|---|
Molekularformel |
C21H13Cl2NO2 |
Molekulargewicht |
382.2 g/mol |
IUPAC-Name |
[1-chloro-2-(4-chlorophenyl)indolizin-3-yl]-(4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C21H13Cl2NO2/c22-15-8-4-13(5-9-15)18-19(23)17-3-1-2-12-24(17)20(18)21(26)14-6-10-16(25)11-7-14/h1-12,25H |
InChI-Schlüssel |
HROHKBHPNGSDDI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


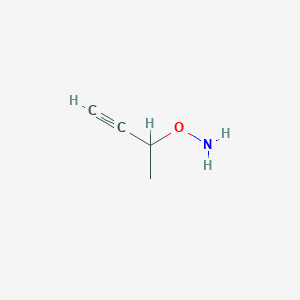

![5-{[(4-Hydroxy-3-methoxyphenyl)methyl]amino}-5-oxopentanoic acid](/img/structure/B14440644.png)
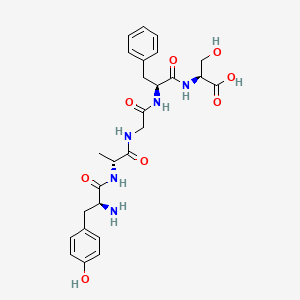
![3-{[(Pyridin-2-yl)methyl]sulfanyl}propan-1-amine](/img/structure/B14440650.png)

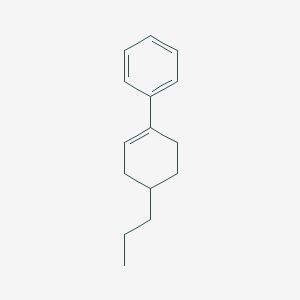


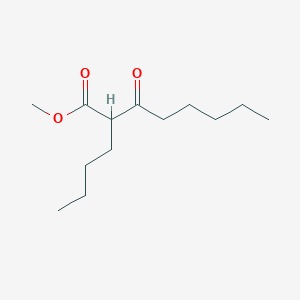
![2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B14440690.png)
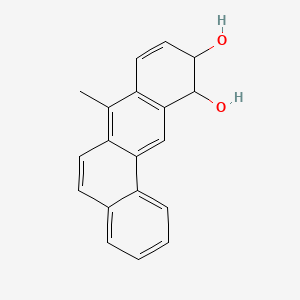

![Benzenesulfonic acid, [[(chloroacetyl)amino]methyl][[2-[[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]amino]cyclohexyl]methyl]-, monopotassium salt](/img/structure/B14440719.png)
